molecular formula C21H18O4 B12938763 2-(2,3-Dihydro-1H-inden-5-yl)-2-oxoethyl 2H-chromene-3-carboxylate

2-(2,3-Dihydro-1H-inden-5-yl)-2-oxoethyl 2H-chromene-3-carboxylate

Cat. No.: B12938763
M. Wt: 334.4 g/mol
InChI Key: DZIQFABCGCATPM-UHFFFAOYSA-N
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Description

2-(2,3-Dihydro-1H-inden-5-yl)-2-oxoethyl 2H-chromene-3-carboxylate is a synthetic organic compound that belongs to the class of chromene derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dihydro-1H-inden-5-yl)-2-oxoethyl 2H-chromene-3-carboxylate typically involves multi-step organic reactions. One possible route could involve the condensation of 2H-chromene-3-carboxylic acid with 2-(2,3-Dihydro-1H-inden-5-yl)-2-oxoethyl chloride in the presence of a base such as triethylamine. The reaction conditions may include refluxing in an appropriate solvent like dichloromethane or toluene.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dihydro-1H-inden-5-yl)-2-oxoethyl 2H-chromene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2,3-Dihydro-1H-inden-5-yl)-2-oxoethyl 2H-chromene-3-carboxylate involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating signaling pathways, and affecting gene expression. Detailed studies are required to elucidate the exact mechanisms.

Comparison with Similar Compounds

Similar Compounds

    2H-chromene-3-carboxylate derivatives: Known for their diverse biological activities.

    Indene derivatives: Studied for their potential therapeutic effects.

Uniqueness

2-(2,3-Dihydro-1H-inden-5-yl)-2-oxoethyl 2H-chromene-3-carboxylate is unique due to its specific structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C21H18O4

Molecular Weight

334.4 g/mol

IUPAC Name

[2-(2,3-dihydro-1H-inden-5-yl)-2-oxoethyl] 2H-chromene-3-carboxylate

InChI

InChI=1S/C21H18O4/c22-19(16-9-8-14-5-3-6-15(14)10-16)13-25-21(23)18-11-17-4-1-2-7-20(17)24-12-18/h1-2,4,7-11H,3,5-6,12-13H2

InChI Key

DZIQFABCGCATPM-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)C(=O)COC(=O)C3=CC4=CC=CC=C4OC3

Origin of Product

United States

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